![molecular formula C14H13N3O B2567256 2-{[(2H-indazol-6-yl)amino]methyl}phenol CAS No. 1157521-96-4](/img/structure/B2567256.png)
2-{[(2H-indazol-6-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2H-indazol-6-yl)amino]methyl}phenol is a compound that features an indazole ring fused with a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indazole moiety is known for its presence in many biologically active compounds, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2H-indazol-6-yl)amino]methyl}phenol typically involves the formation of the indazole ring followed by the introduction of the phenol group. One common method involves the cyclization of o-nitrobenzylamine derivatives under reductive conditions to form the indazole core. Subsequent functionalization with phenol can be achieved through various coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(2H-indazol-6-yl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles, and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(2H-indazol-6-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2H-indazol-6-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain pathways involved in disease progression, such as those related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Another indazole derivative with similar biological activities.
2H-indazole: A tautomeric form of indazole with distinct chemical properties.
Phenol derivatives: Compounds with a phenol group that exhibit various biological activities.
Uniqueness
2-{[(2H-indazol-6-yl)amino]methyl}phenol is unique due to its specific combination of an indazole ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a compound of significant interest for further research .
Properties
IUPAC Name |
2-[(1H-indazol-6-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-4-2-1-3-11(14)8-15-12-6-5-10-9-16-17-13(10)7-12/h1-7,9,15,18H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCHVSFRVNLLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)C=NN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
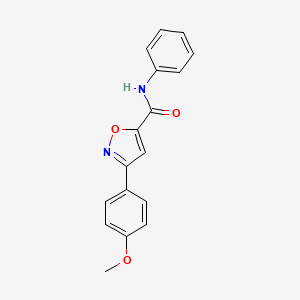
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2567176.png)
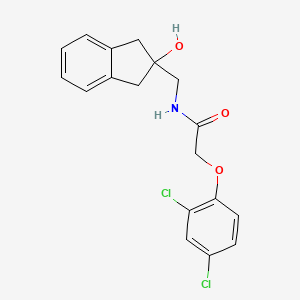
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2567179.png)
![N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2567180.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2567181.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567183.png)
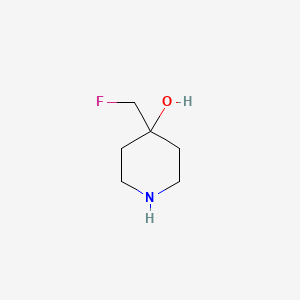
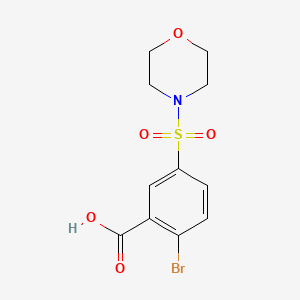
![3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2567188.png)
![(E)-4-(Dimethylamino)-N-[(1-sulfamoylcyclobutyl)methyl]but-2-enamide](/img/structure/B2567190.png)
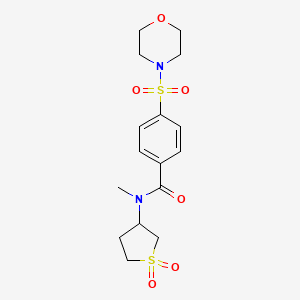
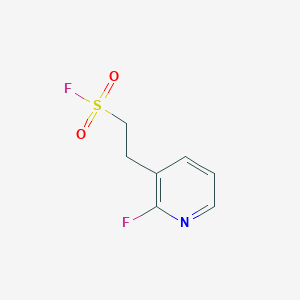
![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)
